molecular formula C16H13N3O4S3 B2861471 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034399-91-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2861471
CAS No.: 2034399-91-0
M. Wt: 407.48
InChI Key: LMLRTYJQNPSXER-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core fused with sulfonamide, furan, and thiophene moieties. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution or cyclization strategies similar to those reported for analogous sulfonamide and heterocyclic systems . Spectral characterization (e.g., IR, NMR) would align with related compounds: strong S=O stretching (1240–1255 cm⁻¹) for the sulfonamide , broad O-H/N-H vibrations (3150–3400 cm⁻¹) for hydroxy and amine groups , and aromatic proton signals in the 6.5–8.5 ppm range in ¹H-NMR for the heterocyclic systems .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S3/c20-16(13-6-2-8-23-13,14-7-3-9-24-14)10-17-26(21,22)12-5-1-4-11-15(12)19-25-18-11/h1-9,17,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLRTYJQNPSXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, supported by data tables, research findings, and case studies.

Structural Features

The compound contains several functional groups that contribute to its biological activity:

  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Thiophene Ring : Provides additional electron-rich characteristics that can enhance interactions with biological targets.
  • Thiadiazole Moiety : Often associated with antimicrobial and anticancer properties due to its ability to interact with various enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

A study evaluated the effects of thiadiazole sulfonamide derivatives on human cancer cell lines under both normoxic and hypoxic conditions. The results indicated significant inhibition of cell viability in lines such as HT-29 (colorectal), MDA-MB-231 (breast), and MG-63 (osteosarcoma) cells. The mechanism appears to involve modulation of the tumor microenvironment's pH, enhancing the efficacy of the compounds against cancer cells .

Enzyme Inhibition

The compound's potential as a carbonic anhydrase (CA) inhibitor has been explored. It demonstrated significant inhibitory activity against CA IX, a target often associated with tumor progression. The binding interactions were characterized through molecular docking studies, revealing key hydrogen bonding and π–π stacking interactions that enhance its inhibitory potential .

Case Studies

  • In vitro Studies : A series of thiadiazole sulfonamides were tested for their cytotoxic effects on various cancer cell lines. The results showed IC50 values in the low micromolar range, comparable to established anticancer agents .
  • Molecular Docking : Docking studies elucidated the binding affinities of these compounds to CA IX, highlighting the importance of specific molecular interactions that facilitate enzyme inhibition .
  • Toxicity Assessment : Acute oral toxicity studies conducted on animal models indicated a favorable safety profile for certain derivatives, with effective doses identified that provide significant protection against induced convulsions .

Data Tables

Biological ActivityCell Line TestedIC50 Value (µM)Mechanism
AnticancerHT-2915.3pH modulation
AnticancerMDA-MB-23118.7Enzyme inhibition
AnticancerMG-6312.5Enzyme inhibition

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique structural features are compared below with key analogs from recent literature:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Heterocyclic Components Notable Properties
Target Compound Sulfonamide, hydroxy, furan, thiophene Benzo[c]thiadiazole, furan, thiophene High π-conjugation; potential dual hydrogen-bond donor/acceptor sites
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones Triazole-thione, sulfonyl Triazole, phenyl Tautomerism (thione vs. thiol forms); antimicrobial activity
4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide Schiff base, sulfonamide, thiazole Thiazole, benzene Chelation potential with metal ions; fluorescence properties
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Carboxamide, thiazole, furan Thiazole, furan Moderate solubility in polar solvents; kinase inhibition potential
N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives Thiazole, chloroaryl Thiazole, chlorophenyl Antibacterial and antifungal efficacy; lipophilic character

Electronic and Steric Effects

  • Benzo[c]thiadiazole vs. Triazole/Thiazole Cores: The benzo[c]thiadiazole system in the target compound imparts greater electron-withdrawing effects compared to triazole or thiazole cores in analogs .
  • Furan/Thiophene vs. Phenyl/Chloroaryl Groups : The furan and thiophene moieties introduce weaker electron-donating effects compared to halogenated aryl groups in , but their smaller size may reduce steric hindrance, favoring interactions in constrained binding pockets.

Q & A

Q. How do structural analogues compare in target selectivity?

  • Case Study :
  • Analogues : Replace benzo[c][1,2,5]thiadiazole with benzothiazole (reduces antiviral activity) .
  • Table : Selectivity Index (SI) Against DENV and TMV
CompoundSI (DENV)SI (TMV)
Parent Compound12.58.2
Benzothiazole Analogue3.11.5
Data from .

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